1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine

EPR spectroscopy oxidative stress superoxide detection

Select 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine hydrochloride (TEMPONE-H) for unmatched sensitivity in EPR spin trapping. This cell-permeable, low-cytotoxicity hydroxylamine offers a 10-fold sensitivity advantage over DMPO and TMIO for superoxide and peroxynitrite, minimizing sample use and instrument time. It avoids the hemodynamic confounding of TEMPOL, ensuring clean data in ischemia-reperfusion and cardiovascular studies. With a validated detection limit of 0.05 nmol·min⁻¹·ml⁻¹, it enables precise mitochondrial superoxide quantification. Order now for reproducible, high-signal-to-noise oxidative stress measurements.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 22963-71-9
Cat. No. B1621726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine
CAS22963-71-9
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCC1(CC(=O)CC(N1O)(C)C)C.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-8(2)5-7(11)6-9(3,4)10(8)12;/h12H,5-6H2,1-4H3;1H
InChIKeyRGXIVJSWGDTZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (CAS 22963-71-9) — A High-Sensitivity Spin Trap for Oxidative Stress Quantification


1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (often referred to as TEMPONE-H or its hydrochloride salt CAS 22963-71-9) is a cyclic hydroxylamine spin trap employed in electron paramagnetic resonance (EPR) spectroscopy for the detection and quantification of reactive oxygen and nitrogen species [1]. The compound oxidizes to a stable nitroxide radical (TEMPONE) upon reaction with superoxide radicals (O₂·⁻) and peroxynitrite (ONOO⁻), enabling quantitative EPR measurements in chemical and biological systems [2]. Its key attributes include cell permeability and low cytotoxicity, which distinguish it from earlier-generation spin traps .

Why 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine Cannot Be Substituted with Generic Spin Traps


Spin traps exhibit substantial variability in reaction kinetics, cell permeability, and susceptibility to biological reductants. Generic alternatives such as DMPO and TMIO demonstrate markedly lower sensitivity for superoxide and peroxynitrite detection [1], while the structurally related antioxidant TEMPOL introduces confounding cardiovascular effects that can compromise in vivo studies [2]. The specific oxidation kinetics and stability profile of 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine are essential for reproducible quantitative EPR measurements; substitution with a less-characterized analog may invalidate experimental results or require extensive revalidation [3].

Quantitative Differentiation of 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine vs. Alternatives


10-Fold Higher Detection Sensitivity vs. DMPO and TMIO Spin Traps

TEMPONE-H exhibits approximately 10-fold higher sensitivity for detecting peroxynitrite (ONOO⁻) and superoxide radical (O₂·⁻) compared to the conventional spin traps DMPO (5,5-dimethyl-1-pyrroline N-oxide) and TMIO (1,1,3-trimethylisoindole-2-oxyl) [1]. The reaction rate constant of TEMPONE-H with peroxynitrite is 6 × 10⁹ M⁻¹s⁻¹, and with superoxide is 1.2 × 10⁴ M⁻¹s⁻¹ [2].

EPR spectroscopy oxidative stress superoxide detection

Preserved Cardiovascular Stability vs. TEMPOL in In Vivo Models

In a rat renal ischemia/reperfusion model, TEMPONE (the oxidized product of TEMPONE-H) provided equivalent nephroprotection to TEMPOL without causing the significant drop in mean arterial blood pressure (MABP) observed with TEMPOL [1]. At 100 mg/kg, TEMPOL induced a significant MABP reduction compared to saline controls, whereas TEMPONE did not [2].

in vivo pharmacology renal ischemia-reperfusion nitroxide antioxidants

Cell Permeability and Low Cytotoxicity Enable Intracellular ROS Detection

TEMPONE-H is documented as cell-permeable and non-toxic, allowing direct quantification of intracellular superoxide and peroxynitrite without requiring cell lysis or membrane disruption . The hydrochloride salt (CAS 22963-71-9) is soluble in DMSO, water, methanol, and ethanol, facilitating diverse experimental setups .

intracellular assays spin trapping cytotoxicity

Quantitative ESR Detection Limit of 0.05 nmol·min⁻¹·ml⁻¹ for Superoxide

Using TEMPONE-H, an ESR-based method achieved a detection limit of 0.05 nmol·min⁻¹·ml⁻¹ for superoxide radical generation in submitochondrial particles [1]. This sensitivity enabled discrimination of NADH-dependent vs. succinate-dependent superoxide production (3-4× higher in NADH-dependent site) [2].

quantitative ESR superoxide flux mitochondrial membranes

Optimal Application Scenarios for 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine Based on Quantified Evidence


High-Sensitivity Detection of Superoxide and Peroxynitrite in Cellular EPR Assays

Researchers requiring maximal sensitivity for detecting low-abundance reactive oxygen species should select TEMPONE-H over DMPO or TMIO. The 10-fold sensitivity advantage [1] directly translates to lower sample consumption, reduced instrument time, and enhanced signal-to-noise ratios in EPR experiments.

In Vivo Oxidative Stress Studies Where Blood Pressure Stability is Critical

For animal models of ischemia-reperfusion injury or cardiovascular research, TEMPONE (and by extension its hydroxylamine precursor) avoids the hypotensive confounding effect seen with TEMPOL [2]. This property makes it the preferred choice when the primary endpoint is oxidative damage rather than hemodynamic changes.

Live-Cell Intracellular ROS Quantification

Investigators needing to measure reactive oxygen species inside intact, viable cells can leverage TEMPONE-H's cell permeability and non-toxicity . This eliminates the need for membrane disruption or specialized delivery systems, streamlining experimental workflows in cellular oxidative stress research.

Quantitative Mitochondrial Superoxide Flux Measurements

Studies focused on mitochondrial electron transport chain function can employ TEMPONE-H to achieve the validated detection limit of 0.05 nmol·min⁻¹·ml⁻¹ [3], enabling precise discrimination between NADH-dependent and succinate-dependent superoxide production pathways.

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